An In-depth Technical Guide to 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: A Keystone Building Block in Modern Drug Discovery
An In-depth Technical Guide to 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: A Keystone Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, a heterocyclic intermediate of significant interest to the pharmaceutical and agrochemical industries. We will delve into its physicochemical properties, provide a detailed, field-proven synthesis protocol with mechanistic insights, and explore its critical role as a structural motif in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel bioactive molecules.
Introduction: The Strategic Importance of a Fluorinated Pyrazole Scaffold
4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS No. 1000339-29-3) is a strategically functionalized five-membered heterocyclic compound. Its structure is deceptively simple, yet it combines three key features that make it a highly valuable building block in medicinal chemistry:
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The Pyrazole Core: The pyrazole ring is a well-established "privileged scaffold" in drug discovery, found in numerous FDA-approved drugs.[1] It acts as a stable, aromatic bioisostere for other rings and provides strategically positioned nitrogen atoms for hydrogen bonding interactions with biological targets.[2]
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The 4-Bromo Substituent: The bromine atom at the C4 position serves as a versatile synthetic handle. It is readily displaced or modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse molecular fragments to explore a compound's structure-activity relationship (SAR).[3][4]
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The N1-Trifluoroethyl Group: The trifluoroethyl moiety is a critical feature for modern drug design. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidation.[5] It also increases lipophilicity, which can improve cell membrane permeability and bioavailability, and can modulate the pKa of the pyrazole ring, influencing target binding affinity.[5][6]
The convergence of these three features in a single, stable molecule makes 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole a sought-after intermediate for creating complex and potent therapeutic agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1000339-29-3 | - |
| Molecular Formula | C₅H₄BrF₃N₂ | - |
| Molecular Weight | 229.00 g/mol | - |
| Appearance | White to off-white solid (Predicted) | - |
| Melting Point | Data not available; expected to be a low-melting solid | - |
| Boiling Point | Data not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | - |
Spectroscopic Characterization (Predicted):
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¹H NMR (400 MHz, CDCl₃):
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δ 7.65 (s, 1H, pyrazole CH -5)
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δ 7.55 (s, 1H, pyrazole CH -3)
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δ 4.60 (q, J = 8.4 Hz, 2H, -NCH₂ CF₃)
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Rationale: The two pyrazole protons would appear as singlets in the aromatic region. The methylene protons adjacent to the nitrogen and the CF₃ group would appear as a quartet due to coupling with the three fluorine atoms.
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¹³C NMR (101 MHz, CDCl₃):
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δ 140.0 (pyrazole C -5)
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δ 128.0 (pyrazole C -3)
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δ 122.5 (q, J = 277 Hz, -N-CH₂-C F₃)
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δ 95.0 (pyrazole C -4-Br)
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δ 53.0 (q, J = 38 Hz, -N-C H₂-CF₃)
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Rationale: The carbon bearing the bromine would be significantly shielded. The trifluoromethyl carbon would appear as a quartet with a large coupling constant, and the adjacent methylene carbon would also show a smaller quartet coupling.
-
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Mass Spectrometry (EI):
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m/z (relative intensity): 228/230 (M+, isotopic pattern for Br), 147/149 (M+ - CF₃)
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Rationale: The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br). Fragmentation would likely involve the loss of the trifluoromethyl radical.
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Synthesis and Purification: A Detailed Protocol
The most direct and common method for preparing 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is the N-alkylation of 4-bromopyrazole. This protocol is based on established methodologies for pyrazole alkylation.[7][8]
Retrosynthetic Analysis
The synthesis logically disconnects at the N1-C bond, tracing back to commercially available 4-bromopyrazole and a suitable trifluoroethylating agent.
Detailed Experimental Protocol
This procedure details the N-alkylation of 4-bromopyrazole using 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) as the electrophile.
Reagents and Materials:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 4-Bromopyrazole | 2075-45-8 | 146.97 | 5.00 g | 34.0 | 1.0 |
| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | 1.50 g | 37.4 | 1.1 |
| 2,2,2-Trifluoroethyl triflate | 650-51-1 | 232.11 | 8.70 g | 37.4 | 1.1 |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | - | 100 mL | - | - |
| Ethyl Acetate | 141-78-6 | - | 300 mL | - | - |
| Saturated NH₄Cl (aq) | 12125-02-9 | - | 100 mL | - | - |
| Brine | - | - | 100 mL | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | - | - | - | - |
Procedure:
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Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-bromopyrazole (5.00 g, 34.0 mmol).
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Solvent Addition: Add anhydrous DMF (100 mL) to the flask and stir until the 4-bromopyrazole is fully dissolved.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.50 g, 37.4 mmol) portion-wise over 15 minutes.
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Causality Insight: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H, forming the highly nucleophilic pyrazolate anion. This is crucial for an efficient Sₙ2 reaction. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a clear or slightly hazy suspension.
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Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of 2,2,2-trifluoroethyl triflate (8.70 g, 37.4 mmol) in 20 mL of anhydrous DMF dropwise via the dropping funnel over 20 minutes.
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Causality Insight: 2,2,2-Trifluoroethyl triflate is a highly potent electrophile due to the excellent leaving group ability of the triflate anion, driving the alkylation forward even with the electron-withdrawing trifluoroethyl group. Dropwise addition at 0 °C is critical to manage the exothermicity of the alkylation.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole.
Synthesis Workflow Diagram
Applications in Medicinal Chemistry: Building Blocks for JAK Inhibitors
The primary application of 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors.[9] JAK inhibitors are a class of targeted therapies used to treat autoimmune diseases like rheumatoid arthritis and certain types of cancer.[10] The pyrazole scaffold serves as a crucial pharmacophore that often binds to the hinge region of the kinase's ATP-binding pocket.
A prominent example is in the synthesis of Filgotinib (GLPG0634), a selective JAK1 inhibitor.[6] In the synthesis of Filgotinib and its analogs, the 4-bromo-1-(trifluoroethyl)pyrazole moiety is typically converted into a boronic acid or boronate ester derivative. This derivative then undergoes a Suzuki coupling reaction with a heterocyclic partner, such as a pyrrolo[2,3-d]pyrimidine core, to construct the final complex drug molecule.[5][9]
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade used by cytokines and growth factors to regulate gene expression.[11] Dysregulation of this pathway is implicated in numerous inflammatory and neoplastic diseases.[9]
Mechanism:
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Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.
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Receptor Dimerization & JAK Activation: This binding brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other.
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STAT Recruitment & Phosphorylation: The activated JAKs then phosphorylate the intracellular tails of the receptors, creating docking sites for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs.
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STAT Dimerization & Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.
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Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription. These genes are often involved in inflammation and cell proliferation.
JAK inhibitors, built from scaffolds like 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, function by competing with ATP for the binding site on the JAK enzyme, thereby preventing the phosphorylation cascade and blocking the downstream signaling.
JAK-STAT Pathway and Inhibition Diagram
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed when handling 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole.
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Hazard Identification: While specific toxicology data is limited, related brominated and fluorinated heterocycles should be treated as potentially harmful. Assume it is an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole represents a confluence of desirable structural features for modern medicinal chemistry. Its pyrazole core provides a proven biological scaffold, the bromo-substituent offers a gateway for synthetic diversification, and the trifluoroethyl group imparts crucial pharmacokinetic advantages. Its role as a key intermediate in the synthesis of potent JAK inhibitors underscores its value and ensures its continued importance in the development of next-generation therapeutics for a range of challenging diseases. This guide provides the foundational knowledge for scientists to confidently incorporate this powerful building block into their research and development programs.
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